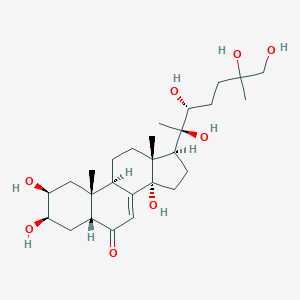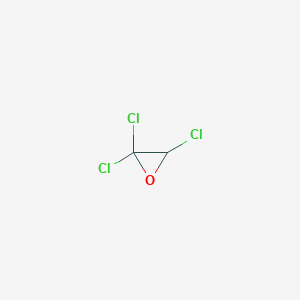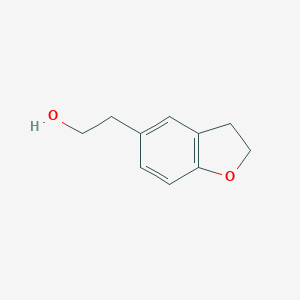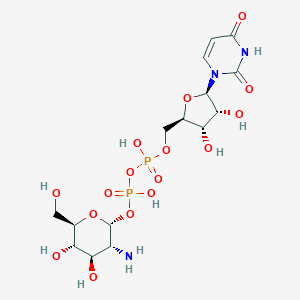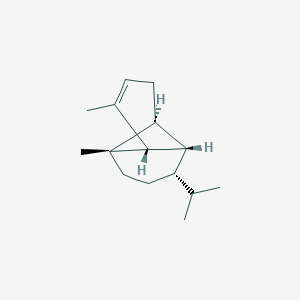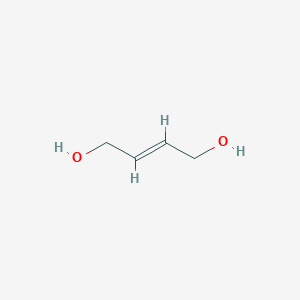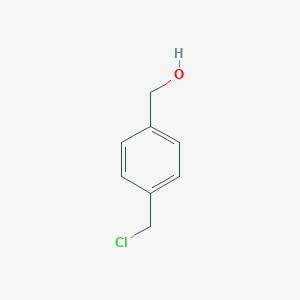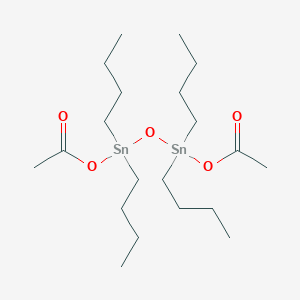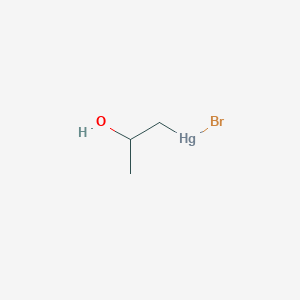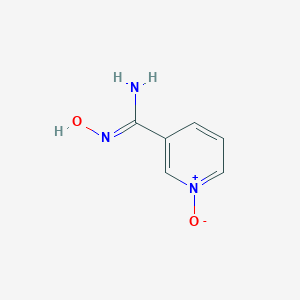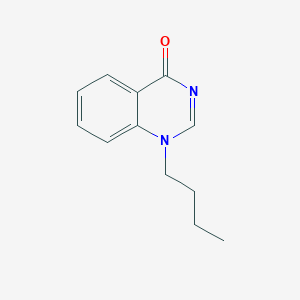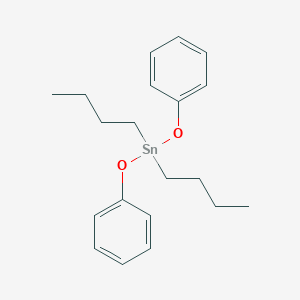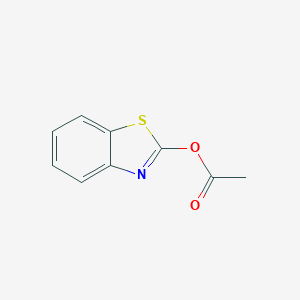
1,3-Benzothiazol-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzothiazol-2-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological and pharmacological properties.
作用機序
The mechanism of action of 1,3-Benzothiazol-2-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
生化学的および生理学的効果
The biochemical and physiological effects of 1,3-Benzothiazol-2-yl acetate have been studied in various animal models and cell cultures. In one study, this compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1,3-Benzothiazol-2-yl acetate in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer in experiments. However, one limitation of this compound is its low stability, which can lead to degradation over time. Additionally, the synthesis of this compound can be challenging, and the yield can be low if the reaction conditions are not optimized.
将来の方向性
There are several future directions for research on 1,3-Benzothiazol-2-yl acetate. One area of interest is the development of novel drugs based on this compound for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and stability of this compound. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 1,3-Benzothiazol-2-yl acetate is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
合成法
The synthesis of 1,3-Benzothiazol-2-yl acetate can be achieved through various methods, including the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-aminobenzenethiol with acetyl chloride in the presence of a base such as pyridine. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
科学的研究の応用
1,3-Benzothiazol-2-yl acetate has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antifungal, antibacterial, and anti-inflammatory properties.
特性
CAS番号 |
15456-95-8 |
|---|---|
製品名 |
1,3-Benzothiazol-2-yl acetate |
分子式 |
C9H7NO2S |
分子量 |
193.22 g/mol |
IUPAC名 |
1,3-benzothiazol-2-yl acetate |
InChI |
InChI=1S/C9H7NO2S/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3 |
InChIキー |
GLFGFXDDVYKLKP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=NC2=CC=CC=C2S1 |
正規SMILES |
CC(=O)OC1=NC2=CC=CC=C2S1 |
同義語 |
2-Benzothiazolol,acetate(ester)(8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



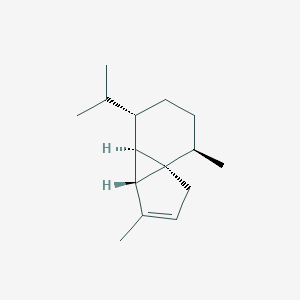
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
